molecular formula C18H17NO B5865069 1-benzyl-2,8-dimethyl-4(1H)-quinolinone

1-benzyl-2,8-dimethyl-4(1H)-quinolinone

Cat. No.: B5865069
M. Wt: 263.3 g/mol
InChI Key: WWJQUQWRCWNYSY-UHFFFAOYSA-N
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Description

1-Benzyl-2,8-dimethyl-4(1H)-quinolinone is a substituted quinolinone derivative characterized by a benzyl group at the N1 position, methyl groups at C2 and C8, and a ketone moiety at C3. Quinolinones are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The substitution pattern of this compound—particularly the benzyl and methyl groups—likely influences its electronic properties, solubility, and interactions with biological targets, as seen in related derivatives .

Properties

IUPAC Name

1-benzyl-2,8-dimethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-7-6-10-16-17(20)11-14(2)19(18(13)16)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJQUQWRCWNYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • N1 Substitution: The benzyl group in 1-benzyl-2,8-dimethyl-4(1H)-quinolinone may enhance lipophilicity and receptor binding compared to smaller N1 substituents (e.g., methyl) .
  • C2 and C8 Methyl Groups: These substituents likely sterically hinder nucleophilic attacks at adjacent positions, as seen in 8-methylquinolinones .
  • C4 Ketone: The 4(1H)-quinolinone core is critical for π-π stacking and hydrogen bonding in enzyme inhibition (e.g., EGFR targeting in compound 7e ).

Antimicrobial Activity

  • 4-Hydroxyquinolinones: Compound 6 (C4-OH, diazepine moiety) showed broad-spectrum antimicrobial activity, attributed to hydrogen bonding and membrane disruption .
  • Yaequinolones: Natural 4(1H)-quinolinones from Penicillium sp. exhibit insecticidal properties via enzyme inhibition (e.g., brine shrimp toxicity) .

Anticancer and Enzyme Inhibition

  • Double Warhead Quinolinone (7e): Inhibits EGFR with IC₅₀ values comparable to erlotinib; triazole and naphthalene groups enhance binding affinity .
  • ELQ-type 4(1H)-Quinolones: Antimalarial activity linked to logP values and fluoroalkyl chains; structural optimization improves bioavailability .

Photochemical Properties

  • 6-Acetyl-2,3-dihydro-4(1H)-quinolinone: Undergoes N-acyl migration under UV light, forming radical intermediates. Fluorescence properties (τ = 5.6 ns in acetonitrile) differ from non-acetylated analogs .

Q & A

Basic: What are the established synthetic routes for 1-benzyl-2,8-dimethyl-4(1H)-quinolinone?

Methodological Answer:
The synthesis typically involves multi-step protocols, including condensation and cyclization reactions. For example:

  • Step 1: Reacting substituted aniline derivatives with diketene under reflux conditions to form intermediates.
  • Step 2: Cyclization using polyphosphoric acid (PPA) or Lewis acids (e.g., InCl₃) to form the quinolinone core .
  • Step 3: Introducing substituents (e.g., benzyl groups) via nucleophilic substitution or alkylation. Reaction conditions (temperature, solvent, catalyst) significantly impact yield and purity. For structural analogs, microwave-assisted synthesis with indium catalysts reduced reaction times from hours to minutes .

Basic: How is this compound structurally characterized?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions. For example, in similar compounds, aromatic protons appear as distinct multiplets between δ 6.9–8.2 ppm, while methyl groups resonate as singlets near δ 2.5–3.6 ppm .
  • X-ray Crystallography: Used to resolve stereochemistry and confirm dihedral angles between fused rings. For instance, in 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one, the dihedral angle between the quinoline and benzene rings was 57.84° .

Advanced: How do electronic and steric effects of substituents influence reactivity and bioactivity?

Methodological Answer:

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilic substitution at specific positions. For example, bromine at position 8 in 8-bromo-3-nitro-2(1H)-quinolinone facilitates Suzuki coupling for further functionalization .
  • Steric Effects: Bulky substituents (e.g., benzyl groups) reduce reaction rates in nucleophilic substitutions due to hindered access to reactive sites. In antimicrobial studies, alkyl chain length in analogs like 1-methyl-2-nonyl-4(1H)-quinolinone correlated with increased lipophilicity and activity against Helicobacter pylori (MIC₅₀ = 22 µM) .

Advanced: How can researchers address contradictions in reported bioactivity data for quinolinone derivatives?

Methodological Answer:

  • Standardized Assays: Variations in MIC values (e.g., 16–32 µg/mL for MRSA) may arise from differences in bacterial strains or protocols. Use CLSI guidelines for consistency .
  • Structural Validation: Confirm compound identity via NMR and HRMS to rule out impurities. For example, ¹H NMR spiking experiments with pure 4(1H)-quinolinone resolved false positives in plant extracts .
  • Comparative Studies: Cross-test analogs under identical conditions. For instance, 1-methyl-2-(5Z)-5-undecenyl-4(1H)-quinolinone showed higher anti-MRSA activity than non-unsaturated analogs, highlighting the role of alkene geometry .

Advanced: What catalytic systems optimize stereoselective synthesis of dihydroquinolinone derivatives?

Methodological Answer:

  • Chiral Catalysts: Palladium-based catalysts under hydrogenation conditions yield enantiomerically pure octahydroquinolinones. For example, hydrogenating 2-methylquinoline with Pd/C produced (2R*,4aR*,8aR*)-stereoisomers .
  • Acid Catalysts: Indium(III) chloride (InCl₃) efficiently promotes cyclization of 2′-aminochalcones to dihydroquinolinones, achieving 63% yield in microwave-assisted reactions .

Basic: What are the key stability considerations for storing quinolinone derivatives?

Methodological Answer:

  • Storage Conditions: Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation. For example, 2-methyl-2,3-dihydroquinolin-4(1H)-one degrades at room temperature if exposed to moisture .
  • Solubility: DMSO or ethanol is preferred for stock solutions (10 mM). Pre-warm to 37°C if precipitates form, as seen with hydrophobic analogs like 1-methyl-2-pentyl-4(1H)-quinolinone .

Advanced: How do quinolinones interact with biological targets at the molecular level?

Methodological Answer:

  • Enzyme Inhibition: Quinolinones inhibit kinases and reductases via π-π stacking and hydrogen bonding. For example, 8-bromo-3-nitro-2(1H)-quinolinone binds to Staphylococcus aureus dihydrofolate reductase (DHFR) with a Kd of 0.8 µM .
  • DNA Intercalation: Planar analogs like 8,8′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one) intercalate into DNA, disrupting replication. Fluorescence quenching studies confirmed binding constants (Kb) of ~10⁵ M⁻¹ .

Advanced: What computational methods predict the photophysical properties of quinolinone derivatives?

Methodological Answer:

  • DFT Calculations: Optimize ground-state geometries using B3LYP/6-31G(d) to predict absorption spectra. For twisted photosensitizers, TD-DFT accurately simulated UV-Vis peaks (e.g., 420 nm for benzo-thiadiazole-quinolinone hybrids) .
  • Molecular Dynamics (MD): Simulate solvent interactions to refine solubility parameters. MD trajectories for 1-hydroxy-2,6-dimethylquinolin-4-one in water showed hydrogen bonding lifetimes of 50–100 ps, aligning with experimental logP values .

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